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molecular formula C7H8BrNO B1291404 3-Bromo-2-methoxy-6-methylpyridine CAS No. 717843-47-5

3-Bromo-2-methoxy-6-methylpyridine

Cat. No. B1291404
M. Wt: 202.05 g/mol
InChI Key: KSFXMDCBPCLNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073856B2

Procedure details

To a cooled (0° C.) solution of 3-bromo-2-chloro-6-methylpyridine (300 mg, 1.45 mmol) in tetrahydrofuran (20 mL), add sodium methoxide (1.57 g, 29 mmol), slowly with stirring. Allow the mixture to warm to ambient temperature and stir overnight. Add additional sodium methoxide (500 mg) and stir at 100° C. overnight. Quench with water (20 mL), extract three times with ethyl acetate (30 mL). Combine the organics and wash with water then brine, and dry over sodium sulphate. Filter and concentrate to give the title product as a yellow solid (135 mg, 46%). 1HNMR (MeOH-d4): δ 7.72 (d, 1H), 6.70 (d, 1H), 3.93 (s, 3H), 2.38 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
500 mg
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH3:10][O-:11].[Na+]>O1CCCC1>[Br:1][C:2]1[C:3]([O:11][CH3:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium methoxide
Quantity
1.57 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
sodium methoxide
Quantity
500 mg
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
slowly with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stir at 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Quench with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extract three times with ethyl acetate (30 mL)
WASH
Type
WASH
Details
Combine the organics and wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dry over sodium sulphate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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